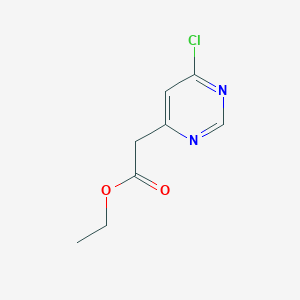

Ethyl 2-(6-Chloro-4-pyrimidinyl)acetate

Description

Significance of the Pyrimidine (B1678525) Scaffold in Contemporary Chemical and Biomedical Sciences

The pyrimidine ring system is a cornerstone of heterocyclic chemistry and holds immense importance in the biomedical sciences. As a fundamental component of nucleobases like cytosine, thymine, and uracil, it is integral to the structure of DNA and RNA. rsc.org This biological prevalence has inspired chemists to explore pyrimidine derivatives for a vast array of therapeutic applications. The pyrimidine scaffold is a privileged structure in drug discovery, found in numerous approved drugs with activities ranging from anticancer (e.g., 5-Fluorouracil), antiviral (e.g., Zidovudine), and antibacterial (e.g., Trimethoprim) to antihypertensive (e.g., Minoxidil). rsc.org Its utility stems from its ability to engage in various biological interactions, including hydrogen bonding and π-stacking, with enzymes and receptors. The aromatic, electron-deficient nature of the ring also allows for diverse chemical modifications at multiple positions, enabling fine-tuning of its pharmacological properties. guidechem.com

Role of Halogenated Pyrimidines as Versatile Synthons and Bioactive Motifs

The introduction of halogen atoms onto the pyrimidine ring dramatically enhances its synthetic versatility and can impart significant biological activity. Halogenated pyrimidines are key intermediates in organic synthesis, primarily due to the halogen's role as an excellent leaving group in nucleophilic aromatic substitution reactions. vulcanchem.com The electron-withdrawing nature of halogens further activates the already electron-deficient pyrimidine ring, facilitating reactions with a wide range of nucleophiles such as amines, alcohols, and thiols. nih.govnih.gov This reactivity is crucial for building complex molecular frameworks. Beyond their synthetic utility, halogenated pyrimidines are themselves bioactive motifs, with some incorporated into drugs for their ability to act as radiosensitizers in cancer therapy. google.com The specific position and identity of the halogen can profoundly influence the molecule's reactivity and biological profile. nih.gov

Positioning of Ethyl 2-(6-Chloro-4-pyrimidinyl)acetate within Heterocyclic Ester Research

This compound sits (B43327) at the intersection of two important classes of chemical building blocks: halogenated heterocycles and acetate (B1210297) esters. As a heterocyclic ester, it serves as a bifunctional intermediate. The chloro substituent at the C6 position provides a reactive handle for nucleophilic substitution, allowing for the introduction of diverse functionalities. Simultaneously, the ethyl acetate moiety offers a site for various transformations, including hydrolysis to the corresponding carboxylic acid, amidation to form amides, or participation in condensation reactions like the Claisen condensation. google.comchemsynthesis.com This dual reactivity makes it a valuable precursor for creating libraries of complex molecules, particularly in the search for new kinase inhibitors and fused heterocyclic systems where such scaffolds are prevalent. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(6-chloropyrimidin-4-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O2/c1-2-13-8(12)4-6-3-7(9)11-5-10-6/h3,5H,2,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZRQMZBIEWJTCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC(=NC=N1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physico Chemical Properties of Ethyl 2 6 Chloro 4 Pyrimidinyl Acetate

General Characteristics

Ethyl 2-(6-chloro-4-pyrimidinyl)acetate possesses the molecular formula C₈H₉ClN₂O₂. This composition results in a calculated molecular weight of approximately 200.62 g/mol . The structure features a pyrimidine (B1678525) ring substituted with a chlorine atom at position 6 and an ethyl acetate (B1210297) group at position 4. The chlorine atom imparts significant electrophilicity to the carbon it is attached to, making it the primary site for nucleophilic attack. The ester group provides a site for hydrolysis and other condensation reactions.

Tabulated Physical and Chemical Data

Specific experimental data for this compound is not widely reported. The table below presents calculated and predicted properties based on its structure.

| Property | Value |

| Molecular Formula | C₈H₉ClN₂O₂ |

| Molecular Weight | 200.62 g/mol |

| IUPAC Name | ethyl 2-(6-chloropyrimidin-4-yl)acetate |

| Canonical SMILES | CCOC(=O)CC1=NC=NC(=C1)Cl |

| Calculated LogP | 1.8 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 4 |

Synthesis and Manufacturing Processes

Overview of Common Synthetic Routes

The reaction would likely proceed by treating an excess of 4,6-dichloropyrimidine (B16783) with the enolate of ethyl acetate (B1210297), generated by a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures. The enolate would selectively displace one of the chlorine atoms. The C4 and C6 positions on the dichloropyrimidine are highly activated towards nucleophilic attack, but steric factors and reaction conditions can influence selectivity. An alternative approach could involve the condensation of a β-keto ester, such as ethyl 4-chloro-3-oxobutanoate, with formamidine, a variation of the classic Pinner pyrimidine (B1678525) synthesis. mdpi.com

Key Starting Materials and Reagents

The most probable key starting materials for the synthesis of ethyl 2-(6-chloro-4-pyrimidinyl)acetate are:

4,6-Dichloropyrimidine: A commercially available and common precursor in pyrimidine chemistry.

Ethyl Acetate: A common solvent and the source of the acetate moiety.

Strong Base: A non-nucleophilic base such as Lithium Diisopropylamide (LDA) or Sodium Hydride (NaH) would be required to generate the necessary enolate for the coupling reaction.

Aprotic Solvent: A dry, aprotic solvent like tetrahydrofuran (B95107) (THF) or diethyl ether would be essential to facilitate the organometallic reaction.

Chemical Reactivity and Transformation

Nucleophilic Substitution at the C6-Position

The primary site of reactivity on ethyl 2-(6-chloro-4-pyrimidinyl)acetate is the C6 carbon, which bears the chloro substituent. The electron-deficient nature of the pyrimidine (B1678525) ring makes this position highly susceptible to nucleophilic aromatic substitution (SₙAr). A wide variety of nucleophiles can displace the chloride ion, leading to a diverse range of 4,6-disubstituted pyrimidine derivatives. Common nucleophiles include:

Amines: Primary and secondary amines react readily to form 6-amino-substituted pyrimidines, a key transformation in the synthesis of many kinase inhibitors. vulcanchem.com

Alcohols/Phenols: In the presence of a base, alkoxides or phenoxides can displace the chloride to form 6-ether derivatives.

Thiols: Thiolates react efficiently to produce 6-thioether compounds.

Condensation Reactions involving the Ester Moiety

The ethyl acetate (B1210297) group provides a second point for chemical modification. It can undergo several classical ester transformations:

Hydrolysis: Treatment with aqueous acid or base will hydrolyze the ester to the corresponding (6-chloropyrimidin-4-yl)acetic acid. This carboxylic acid can then be coupled with amines using standard peptide coupling reagents to form amides.

Amidation: The ester can be directly converted to an amide by heating with an amine, although this is often less efficient than the hydrolysis-coupling sequence.

Claisen Condensation: In the presence of a strong base, the α-protons of the acetate moiety can be removed to form an enolate, which can then react with another ester molecule or other electrophiles. google.com

| Reaction Type | Reagents | Product Type |

| Nucleophilic Substitution | R₂NH (Amine) | 2-(6-(dialkylamino)pyrimidin-4-yl)acetate |

| Nucleophilic Substitution | R-OH (Alcohol), Base | 2-(6-alkoxypyrimidin-4-yl)acetate |

| Nucleophilic Substitution | R-SH (Thiol), Base | 2-(6-(alkylthio)pyrimidin-4-yl)acetate |

| Ester Hydrolysis | NaOH(aq) or H₃O⁺ | (6-chloropyrimidin-4-yl)acetic acid |

| Amidation | R₂NH, Heat | 2-(6-chloropyrimidin-4-yl)-N,N-dialkylacetamide |

Application in the Synthesis of Biologically Active Molecules

Role as a Precursor for Kinase Inhibitors

The 2,4-disubstituted pyrimidine (B1678525) core is a well-established scaffold for a multitude of protein kinase inhibitors. nih.gov Ethyl 2-(6-chloro-4-pyrimidinyl)acetate is an ideal starting material for such compounds. In a typical synthetic strategy, the C6-chloro position would be subjected to a nucleophilic substitution reaction, often with a substituted aniline, to install a key pharmacophoric element that binds within the ATP-binding site of the target kinase. nih.gov Subsequently, the ethyl acetate (B1210297) side chain can be hydrolyzed to the carboxylic acid and coupled with another amine-containing fragment, or it can be further elaborated to form linkers or other binding motifs. This modular approach allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies. nih.gov

Utility in the Construction of Fused Heterocyclic Systems

The bifunctional nature of this compound also makes it a valuable precursor for constructing fused heterocyclic ring systems. nih.govmdpi.com For example, the acetate side chain can be manipulated to introduce a second reactive group that can then undergo an intramolecular cyclization with a substituent introduced at the C6 position. This strategy can lead to the formation of bicyclic systems like pyrrolo[2,3-d]pyrimidines or thieno[2,3-d]pyrimidines, which are themselves important scaffolds in medicinal chemistry. nih.gov

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

¹H NMR: The proton NMR spectrum is expected to show four distinct signals. The ethyl group would produce a triplet at approximately 1.2-1.3 ppm (3H, -CH₃) and a quartet around 4.1-4.2 ppm (2H, -OCH₂-). chemicalbook.comcarlroth.com The methylene (B1212753) bridge protons (-CH₂-) attached to the pyrimidine (B1678525) ring would likely appear as a singlet around 3.8-4.0 ppm (2H). The two protons on the pyrimidine ring are in different chemical environments and would appear as two distinct singlets, likely between 7.5 and 9.0 ppm. The proton at C2 would be downfield from the proton at C5.

¹³C NMR: The carbon NMR spectrum would display eight signals. The ethyl group carbons would be observed at ~14 ppm (-CH₃) and ~61 ppm (-OCH₂-). chemicalbook.comsigmaaldrich.com The methylene bridge carbon would be found around 40-45 ppm. The ester carbonyl carbon would appear significantly downfield, around 168-170 ppm. The four carbons of the pyrimidine ring would have distinct signals, with the chlorinated carbon (C6) and the carbon between the two nitrogens (C2) being the most downfield among the ring carbons.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by several key absorption bands. bldpharm.com A strong, prominent peak corresponding to the ester carbonyl (C=O) stretch is expected around 1730-1750 cm⁻¹. Vibrations for the C=N and C=C bonds of the aromatic pyrimidine ring would appear in the 1550-1600 cm⁻¹ region. The C-O stretching of the ester group would show bands in the 1100-1300 cm⁻¹ range, and the C-Cl stretch would be observed at a lower frequency, typically between 700-800 cm⁻¹.

Mass Spectrometry (MS)

In a mass spectrum using electron impact (EI) ionization, the molecular ion peak (M⁺) would be expected at m/z 200. A characteristic feature would be the presence of an M+2 peak at m/z 202 with an intensity approximately one-third of the M⁺ peak, which is indicative of a molecule containing a single chlorine atom. nih.gov Common fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅, 45 Da) or the entire ethyl acetate (B1210297) side chain.

Patent Landscape Overview

Key Patents Citing the Use of Ethyl 2-(6-Chloro-4-pyrimidinyl)acetate

A specific search for patents explicitly citing this compound is challenging due to the lack of a consistent CAS number. However, numerous patents describe the use of structurally similar chloropyrimidine intermediates in the synthesis of therapeutic agents. For instance, patents for kinase inhibitors frequently claim classes of compounds that would logically arise from precursors like this compound.

Application Areas Highlighted in Patent Literature

The patent literature for related compounds heavily emphasizes their use in developing inhibitors of protein kinases, such as IRAK4 and ATR kinases, for the treatment of cancers and autoimmune diseases. nih.govnih.govpitt.edu The general synthetic schemes disclosed in these patents often involve the coupling of a chloropyrimidine fragment with various amine-containing moieties, highlighting the central role of intermediates like the title compound in accessing these valuable molecular targets. google.com

Q & A

Q. What computational tools are suitable for predicting the reactivity and stability of this compound?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites.

- Molecular docking : Simulate interactions with biological targets (e.g., enzyme active sites) to guide drug design. For example, pyrimidine derivatives often target kinases or nucleotide-binding proteins .

- 3D-QSAR : Correlate substituent effects (e.g., chloro groups) with biological activity using CoMFA or CoMSIA models .

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

- Single-crystal X-ray diffraction : Use SHELXL or WinGX to refine anisotropic displacement parameters and confirm bond lengths/angles. For example, the C-Cl bond in pyrimidine rings typically measures 1.72–1.75 Å, consistent with sp2 hybridization .

- ORTEP visualization : Generate thermal ellipsoid plots to assess positional disorder or lattice solvent effects .

Q. What analytical techniques are critical for detecting and quantifying byproducts in synthesis?

- GC-MS : Monitor volatile impurities (e.g., unreacted ethyl chloroacetate) with electron ionization (EI) at 70 eV. Compare retention indices with NIST libraries .

- HPLC-DAD : Use C18 columns (ACN/water mobile phase) to separate non-volatile byproducts. UV detection at 254 nm captures pyrimidine absorbance .

Data Contradiction and Troubleshooting

Q. How should researchers address discrepancies between experimental and computational NMR chemical shifts?

- Error sources : Improper referencing (e.g., TMS vs. solvent peaks), conformational flexibility, or solvent polarity effects.

- Mitigation : Validate computational models (e.g., B3LYP/6-31G*) with experimental data. Use deuterated solvents (CDCl3 or DMSO-d6) for consistency .

Q. Why might crystallographic data show unexpected bond angles in the pyrimidine ring?

- Crystal packing effects : Intermolecular forces (e.g., π-π stacking) distort bond angles. Compare with gas-phase DFT geometries to isolate packing influences .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.